molecular formula C8H9ClN2OS B1448537 1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide CAS No. 1803583-53-0

1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide

Cat. No.: B1448537
CAS No.: 1803583-53-0
M. Wt: 216.69 g/mol
InChI Key: LOCPBSVZDXGHPW-UHFFFAOYSA-N
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Description

1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide is a chemical compound with the molecular formula C8H9ClN2OS and a molecular weight of 216.69 g/mol . This compound is known for its unique structure, which includes a chloropyridinyl group and a dimethylmethanethioamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide typically involves the reaction of 2-chloropyridine with N,N-dimethylmethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide involves its interaction with specific molecular targets. The chloropyridinyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dimethylmethanethioamide moiety can also contribute to its biological activity by forming covalent bonds with target proteins .

Comparison with Similar Compounds

1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.

Properties

IUPAC Name

O-(2-chloropyridin-3-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2OS/c1-11(2)8(13)12-6-4-3-5-10-7(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCPBSVZDXGHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166922
Record name Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803583-53-0
Record name Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamothioic acid, N,N-dimethyl-, O-(2-chloro-3-pyridinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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